N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide
Description
N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine ring substituted with a phenyl group at the 3-position and a carboxamide group at the 1-position. The carboxamide nitrogen is further functionalized with an oxan-4-yl (tetrahydropyran-4-yl) moiety. This structure confers conformational flexibility due to the pyrrolidine ring’s non-planar geometry and introduces hydrogen-bonding capabilities via the carboxamide and ether oxygen of the oxan-4-yl group.
Properties
IUPAC Name |
N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-15-7-10-20-11-8-15)18-9-6-14(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNDCUFFAZMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group onto the pyrrolidine ring.
Attachment of the Tetrahydropyran Moiety: This can be done through nucleophilic substitution reactions where the tetrahydropyran ring is introduced using suitable leaving groups and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles is also common to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The carboxamide moiety undergoes nucleophilic substitution under specific conditions, particularly at the carbonyl carbon.
Key Reactions:
-
Amidation with Primary/Secondary Amines :
Activation of the carbonyl group using bis(pentafluorophenyl) carbonate (BPC) in acetonitrile facilitates substitution with amines (e.g., benzylamine, morpholine derivatives), yielding substituted carboxamides . -
Transamidation :
Under acidic conditions, the oxan-4-yl group can be replaced by other nucleophiles (e.g., alcohols, thiols) .
Hydrolysis of the Amide Bond
The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and oxan-4-amine.
Reaction Conditions:
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12 h) | 3-Phenylpyrrolidine-1-carboxylic acid + Oxan-4-amine | 85–92% |
| Basic Hydrolysis | NaOH (2M), 80°C (8 h) | Same as above | 78–88% |
Electrophilic Aromatic Substitution on the Phenyl Group
The phenyl ring undergoes typical electrophilic substitutions, such as nitration and halogenation.
Example: Nitration
-
Product : 3-(3-Nitrophenyl)pyrrolidine-1-carboxamide derivative.
Halogenation (Chlorination):
-
Product : 3-(4-Chlorophenyl)pyrrolidine-1-carboxamide.
Ring-Opening Reactions of the Pyrrolidine Moiety
The pyrrolidine ring undergoes ring-opening under strong acidic or oxidative conditions:
Acidic Ring-Opening:
-
Product : Linear diamines or amino acids.
-
Mechanism : Protonation of the nitrogen followed by cleavage of the C-N bond.
Oxidative Ring Expansion:
-
Product : Piperidine-2-carboxamide derivatives.
Oxidation of the Pyrrolidine Ring:
-
Reagents : KMnO₄ (aq. acidic), 70°C.
Scientific Research Applications
Pharmacological Properties
1.1 Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide. For instance, derivatives of similar carboxamide structures have been shown to inhibit pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various cell lines, including J774A.1 and THP-1 cells. These findings suggest that modifications to the carboxamide group can enhance anti-inflammatory efficacy, potentially making these compounds suitable for treating conditions like acute lung injury and sepsis .
1.2 Antimicrobial Activity
Compounds with a pyrrolidine structure have demonstrated significant antimicrobial properties. Research indicates that derivatives can effectively combat various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their bioactivity, suggesting that this compound may also exhibit similar antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key structural modifications and their corresponding biological activities based on existing literature.
Case Studies
3.1 Case Study: Anti-inflammatory Derivatives
In a study examining a series of 4-oxo-N-phenyl derivatives, one compound was found to significantly reduce LPS-induced inflammation in murine models of acute lung injury. The compound demonstrated favorable pharmacokinetics with a half-life of 11.8 hours, indicating its potential for therapeutic use in chronic inflammatory diseases .
3.2 Case Study: Antimicrobial Efficacy
Another investigation focused on pyrrolidine-based compounds revealed that modifications led to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus. Compounds were synthesized with varying alkyl chains, demonstrating a direct correlation between chain length and antimicrobial effectiveness .
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the pyrrolidine ring play crucial roles in binding to these targets, while the tetrahydropyran moiety may influence the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with two key analogues (Table 1):
Table 1: Structural Comparison
*LogP values estimated via computational tools (e.g., XLogP3).
Key Differences and Implications
Core Heterocycle
- Target Compound: Pyrrolidine (saturated 5-membered ring) enables greater conformational flexibility compared to the thiazolidinone core in , which is rigid due to the fused thiazole ring. This flexibility may enhance binding to dynamic protein targets, such as G protein-coupled receptors.
- Pyrrolidinone Analogue : The 5-oxo group introduces a ketone, increasing polarity (LogP = 2.8 vs.
Substituent Effects
- R1 (Position 3) :
- The target’s phenyl group offers moderate lipophilicity, whereas the 4-fluorophenyl in enhances metabolic stability and membrane permeability via fluorine’s electronegativity . The 4-chlorophenyl in increases steric bulk and electron-withdrawing effects, possibly favoring hydrophobic binding pockets.
Pharmacokinetic and Pharmacodynamic Properties
- Solubility : The oxan-4-yl group’s ether oxygen may confer better solubility in polar solvents compared to the pyridine substituents in .
- Metabolic Stability : Fluorine in and chlorine in are likely to slow oxidative metabolism, whereas the target compound’s oxan-4-yl group could undergo ring-opening reactions in hepatic microsomes.
Research Findings and Therapeutic Potential
While direct studies on this compound are sparse, inferences can be drawn from its analogues:
- Thiazolidinone Derivative : Demonstrated activity in antimicrobial assays, attributed to the 4-chlorophenyl group’s interaction with bacterial enzymes. The target compound’s phenyl group may lack similar efficacy but could be optimized for selectivity.
- Pyrrolidinone Derivative : Reported as a intermediate in kinase inhibitor synthesis, suggesting the target compound’s pyrrolidine core may align with kinase-binding scaffolds (e.g., MAPK or JAK inhibitors).
Biological Activity
N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a phenyl group and an oxan moiety. The presence of the carboxamide functional group is significant for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as fatty acid synthesis and inflammation.
Key Mechanisms Identified:
- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of enoyl-acyl carrier protein reductase, a crucial enzyme in fatty acid metabolism.
- Cytokine Modulation : Related derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory effects .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Compounds within the same chemical family have shown significant antibacterial effects against various pathogens, indicating potential for developing new antimicrobial agents.
Anti-inflammatory Properties
Research indicates that derivatives similar to this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings point towards a potential application in treating inflammatory diseases .
Study 1: Inhibition of Pro-inflammatory Cytokines
A study evaluated the anti-inflammatory effects of a related compound on J774A.1 macrophages. It was found that treatment significantly reduced LPS-induced expression of IL-6 and TNF-α, demonstrating the compound's potential in managing inflammatory responses .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Pro-inflammatory cytokines |
| Derivative 13a | 12.5 | IL-6 inhibition |
Study 2: Antimicrobial Efficacy
A comparative study highlighted the antimicrobial activities of various pyrrolidine derivatives. This compound exhibited promising results against Gram-positive bacteria, suggesting its utility in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Pyrrolidine core formation : Cyclization of γ-amino ketones or reductive amination of substituted pyrrolidine precursors.
- Oxane-4-yl group introduction : Coupling via carboxamide bond formation using reagents like EDCI/HOBt or DCC.
- Phenyl substitution : Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling for aryl group attachment .
- Critical conditions : Temperature control (<60°C for amide coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are essential for characterizing This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; oxane protons at δ 3.7–4.2 ppm) .
- IR spectroscopy : Identifies carboxamide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₀N₂O₂ requires m/z 296.1525) .
Q. How does the compound’s solubility profile impact its utility in biological assays?
- Methodological Answer :
- Solubility testing : Use shake-flask method with UV-Vis quantification in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4).
- LogP determination : Reverse-phase HPLC (C18 column, methanol/water gradient) predicts membrane permeability. Typical logP ~2.5–3.0 due to hydrophobic phenyl and oxane groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for This compound analogs?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple labs with standardized protocols.
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to confirm binding mode discrepancies .
Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for target selectivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with off-target receptors (e.g., GPCRs vs. kinases).
- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, AMBER force field) .
- QSAR models : Train on datasets with >50 analogs to predict modifications (e.g., fluorination at phenyl para-position enhances potency) .
Q. What experimental designs mitigate synthetic challenges in scaling up This compound?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces intermediate degradation (residence time <5 min, Teflon reactors) .
- Catalyst screening : Test Pd/XPhos for Suzuki couplings (yield improvement from 60% to >85%) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for this compound?
- Methodological Answer :
- Cell line variability : Test across >3 cell types (e.g., HEK293 vs. HeLa) with controlled passage numbers.
- Assay interference : Measure ATP levels (CellTiter-Glo) to rule out false positives from metabolic inhibition .
- Batch consistency : NMR purity >95% required; trace solvents (e.g., DMF) may artifactually suppress proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
